molecular formula C25H26N2O3S B11260218 2-{[1,1'-biphenyl]-4-yl}-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

2-{[1,1'-biphenyl]-4-yl}-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B11260218
M. Wt: 434.6 g/mol
InChI Key: LRSQABAOAZMBAU-UHFFFAOYSA-N
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Description

2-{[1,1’-biphenyl]-4-yl}-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a biphenyl group, a tetrahydroquinoline moiety, and an ethanesulfonyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Synthesis of Tetrahydroquinoline: The tetrahydroquinoline moiety can be prepared via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced through sulfonylation using ethanesulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the biphenyl and tetrahydroquinoline intermediates through an amide bond formation using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the biphenyl group or the sulfonyl group, resulting in various reduced products.

    Substitution: The compound can participate in substitution reactions, especially at the biphenyl and tetrahydroquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced biphenyl or sulfonyl derivatives.

    Substitution: Substituted biphenyl or tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1,1’-biphenyl]-4-yl}-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its biphenyl and tetrahydroquinoline moieties are particularly useful for binding studies.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydroquinoline moiety can form hydrogen bonds with polar residues. The ethanesulfonyl group can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1,1’-biphenyl]-4-yl}-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
  • 2-{[1,1’-biphenyl]-4-yl}-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Uniqueness

Compared to similar compounds, 2-{[1,1’-biphenyl]-4-yl}-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide stands out due to its ethanesulfonyl group, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its solubility and bioavailability, making it a more versatile compound for various applications.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C25H26N2O3S/c1-2-31(29,30)27-16-6-9-22-14-15-23(18-24(22)27)26-25(28)17-19-10-12-21(13-11-19)20-7-4-3-5-8-20/h3-5,7-8,10-15,18H,2,6,9,16-17H2,1H3,(H,26,28)

InChI Key

LRSQABAOAZMBAU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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